Benzene, 1-cyclobutyl-4-methyl-

Description

Contextualization within Substituted Benzene (B151609) Derivatives

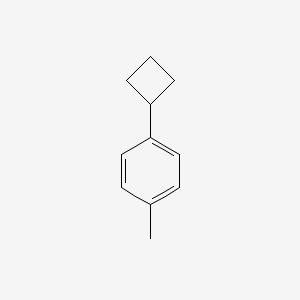

As a substituted benzene derivative, 1-cyclobutyl-4-methylbenzene is part of a large class of organic compounds that form the basis of many chemical syntheses and industrial products. The benzene ring is substituted at two positions: a cyclobutyl group at the first carbon and a methyl group at the fourth carbon. This para-substitution pattern influences the molecule's symmetry and its spectroscopic properties.

The synthesis of such substituted benzenes often involves electrophilic aromatic substitution reactions. For instance, a common method for introducing an acyl group to a benzene ring is the Friedel-Crafts acylation, which utilizes an acyl chloride and a Lewis acid catalyst like aluminum chloride. scribd.comlibretexts.orgorganic-chemistry.orgchemguide.co.uk While direct Friedel-Crafts alkylation with a cyclobutyl halide might be prone to rearrangements, acylation followed by reduction offers a more controlled route to compounds like 1-cyclobutyl-4-methylbenzene. The methyl group on the toluene (B28343) ring directs incoming substituents primarily to the para position, making toluene a suitable starting material for the synthesis of 4-substituted derivatives. libretexts.orgchemguide.co.uk

Significance of Cyclobutyl and Methyl Substituents in Chemical Research

The cyclobutyl and methyl substituents on the benzene ring are not merely passive additions; they actively influence the molecule's properties and reactivity. The cyclobutyl group, a four-membered carbocycle, is notable for its ring strain, which can affect the stability and reactivity of adjacent functional groups. acs.org Research into cyclobutane (B1203170) derivatives is driven by their presence in some natural products and their utility as synthetic intermediates. acs.orgchemrxiv.org The unique stereochemical and conformational properties of the cyclobutane ring can also be exploited in the design of new molecules with specific three-dimensional shapes. acs.org

The methyl group, while seemingly simple, is an electron-donating group that activates the benzene ring towards electrophilic substitution. This electronic effect, combined with its steric influence, plays a crucial role in directing the course of chemical reactions involving the aromatic ring. The study of substituent effects is a fundamental aspect of organic chemistry, and compounds like 1-cyclobutyl-4-methylbenzene provide a platform for investigating the interplay between different types of substituents.

Historical Overview of Research on Benzene and Cyclobutane Architectures

The study of benzene and its derivatives has a rich history dating back to the 19th century, with the elucidation of its structure being a major milestone in the development of organic chemistry. Friedel-Crafts reactions, discovered in 1877, provided a powerful tool for the alkylation and acylation of aromatic rings, opening up avenues for the synthesis of a vast array of substituted benzenes. scribd.comlibretexts.orgorganic-chemistry.orgchemguide.co.uk

Research on cyclobutane chemistry has also been a long-standing area of interest, with early studies focusing on the challenges associated with the synthesis and stability of four-membered rings. acs.org Over the years, numerous methods have been developed for the stereoselective synthesis of substituted cyclobutanes, highlighting their importance as building blocks in organic synthesis. acs.org The investigation of carbocations involving cyclobutyl groups has also been a significant area of research, providing insights into reaction mechanisms and the influence of ring strain on cation stability. acs.org

Current Research Gaps and Future Directions for Benzene, 1-cyclobutyl-4-methyl- Studies

While the fundamental chemistry of substituted benzenes and cyclobutanes is well-established, there are still areas where further research on compounds like 1-cyclobutyl-4-methylbenzene could be beneficial. A significant gap exists in the detailed experimental characterization of this specific molecule. While computational data is available, comprehensive experimental studies on its physical and chemical properties are limited.

Future research could focus on several key areas:

Detailed Spectroscopic Analysis: A thorough investigation of the NMR and IR spectra of 1-cyclobutyl-4-methylbenzene would provide valuable data for its unambiguous identification and for understanding the electronic and steric interactions between the substituents and the aromatic ring.

Exploration of Synthetic Utility: Investigating the use of 1-cyclobutyl-4-methylbenzene as a starting material for the synthesis of more complex molecules could lead to the discovery of new compounds with interesting properties. For example, functionalization of the cyclobutyl ring or the methyl group could provide access to a range of novel derivatives.

Conformational Analysis: A detailed study of the conformational preferences of the cyclobutyl ring in 1-cyclobutyl-4-methylbenzene could provide insights into how the aromatic ring influences its geometry. This could be relevant for the design of molecules with specific shapes and functionalities.

Materials Science Applications: The incorporation of the 1-cyclobutyl-4-methylphenyl moiety into polymers or other materials could lead to new materials with unique thermal or mechanical properties. The rigid, yet non-planar, nature of the cyclobutyl group could influence the packing and intermolecular interactions of such materials.

Chemical and Physical Properties

Below is a table summarizing some of the computed chemical and physical properties of Benzene, 1-cyclobutyl-4-methyl-.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | nih.govchemsrc.com |

| Molecular Weight | 146.23 g/mol | nih.gov |

| IUPAC Name | 1-cyclobutyl-4-methylbenzene | nih.gov |

| CAS Number | 6921-47-7 | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Exact Mass | 146.11000 | chemsrc.com |

Spectroscopic Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-5-7-11(8-6-9)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSURIBOPHUVNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309658 | |

| Record name | 1-Cyclobutyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-47-7 | |

| Record name | 1-Cyclobutyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Cyclobutyl 4 Methyl

Retrosynthetic Analysis of the Cyclobutyl-Methylbenzene Scaffold

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 1-cyclobutyl-4-methylbenzene, the primary disconnection points are the C-C bond connecting the cyclobutyl ring to the benzene (B151609) ring. This suggests two main synthetic pathways: attaching a cyclobutyl group to a toluene (B28343) derivative or constructing the benzene ring onto a pre-existing cyclobutyl-containing fragment. The former is generally more common and will be the focus of the subsequent sections.

A key consideration in the retrosynthesis is the potential for rearrangements, a common issue in reactions involving carbocations, such as Friedel-Crafts alkylations. cerritos.edumasterorganicchemistry.com Therefore, the chosen synthetic route must either avoid carbocationic intermediates or utilize conditions that suppress or control these rearrangements.

Aromatic Functionalization Approaches

The introduction of the cyclobutyl group onto the toluene ring can be achieved through several modern synthetic methods. These approaches aim for high regioselectivity, favoring the para-substituted product, and efficiency.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orguci.edu In the context of synthesizing 1-cyclobutyl-4-methylbenzene, this would involve the reaction of toluene with a cyclobutyl electrophile. The methyl group of toluene is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. libretexts.org

Due to steric hindrance from the methyl group, the para-product is often favored. However, controlling the regioselectivity to obtain exclusively the para-isomer can be challenging, and mixtures of ortho and para products are common. libretexts.org The reaction is typically catalyzed by a Lewis acid, which helps to generate the electrophilic species. cerritos.edu

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an alternative to traditional cross-coupling reactions. youtube.com This methodology can be applied to the synthesis of 1-cyclobutyl-4-methylbenzene by directly coupling a cyclobutyl-containing species with the C-H bonds of toluene. These reactions often proceed with high regioselectivity, guided by directing groups or through the inherent reactivity of the substrate. nih.govrsc.org

Recent advancements have demonstrated the use of palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds (Suzuki-Miyaura coupling), which can be adapted for the synthesis of cyclobutylarenes. organic-chemistry.org For instance, the coupling of a cyclobutylboronic acid derivative with 4-bromotoluene (B49008) in the presence of a palladium catalyst would yield the desired product.

Friedel-Crafts Alkylation and Acylation Routes

Friedel-Crafts reactions are a classic method for forming C-C bonds to aromatic rings. cerritos.eduadichemistry.comlibretexts.org The alkylation of toluene with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a direct approach. cerritos.edugoogle.com However, this reaction is susceptible to carbocation rearrangements, which can lead to the formation of undesired byproducts. cerritos.edumasterorganicchemistry.com The use of milder Lewis acids or specific reaction conditions can help to mitigate these rearrangements.

An alternative is the Friedel-Crafts acylation, which involves reacting toluene with a cyclobutanecarbonyl chloride to form a ketone intermediate. This reaction is not prone to rearrangements. The resulting ketone can then be reduced to the desired alkylbenzene through methods like the Wolff-Kishner or Clemmensen reduction.

| Reaction | Reagents | Catalyst | Potential Issues |

| Friedel-Crafts Alkylation | Toluene, Cyclobutyl Halide | AlCl₃, FeCl₃ | Carbocation rearrangements, polyalkylation cerritos.edumasterorganicchemistry.com |

| Friedel-Crafts Acylation | Toluene, Cyclobutanecarbonyl Chloride | AlCl₃ | Stoichiometric amount of catalyst required |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) provides a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org This strategy involves the use of a directing metalation group (DMG) on the aromatic ring, which directs a strong base (typically an organolithium reagent) to deprotonate the ortho position. organic-chemistry.orgbaranlab.orguwindsor.ca The resulting aryllithium species can then react with an electrophile.

For the synthesis of 1-cyclobutyl-4-methylbenzene, a suitable directing group would be placed on the toluene ring. However, since the target is the para-substituted product, a direct DoM approach is not straightforward. It might be employed in a multi-step synthesis where the directing group is later removed or modified.

Cyclobutane (B1203170) Ring Construction and Functionalization

Once the cyclobutane ring is formed, it can be functionalized to introduce a leaving group, such as a bromide, which is necessary for reactions like Friedel-Crafts alkylation. For example, cyclobutanol (B46151) can be converted to cyclobutyl bromide. caltech.eduyoutube.com The synthesis of cyclobutyl bromide from cyclopropyl (B3062369) carbinol has also been reported. google.com

Modern methods for cyclobutane synthesis also include transition metal-catalyzed reactions, which can provide access to a variety of substituted cyclobutanes with good stereocontrol. organic-chemistry.orgnih.gov

| Precursor | Reagent | Product | Reference |

| Cyclopropyl carbinol | Hydrogen bromide | Cyclobutyl bromide | google.com |

| Allene, Acrylonitrile | - | 3-Methylenecyclobutanecarbonitrile | caltech.edu |

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings. baranlab.orgorganic-chemistry.org These reactions involve the union of two components containing double bonds to form a four-membered ring. scribd.com For the synthesis of a precursor to Benzene, 1-cyclobutyl-4-methyl-, a potential strategy would involve the cycloaddition of an appropriate alkene with a ketene (B1206846) or another alkene.

Photochemical [2+2] cycloadditions are a common approach, often utilizing the triplet excited state of enones. scribd.com Another powerful variant is the metal-catalyzed [2+2] cycloaddition. baranlab.org For instance, the reaction between an allenoate and a terminal alkene can yield 1,3-substituted cyclobutanes. nih.gov A hypothetical pathway could involve the [2+2] cycloaddition of a vinyl-substituted toluene derivative with an appropriate alkene, followed by further functional group manipulation to yield the target molecule. The regioselectivity of such intermolecular reactions is a critical factor, with head-to-tail selectivity often being favored due to electronic effects. scribd.com

Table 1: Overview of [2+2] Cycloaddition Approaches

| Reaction Type | Reactants | Conditions | Key Features |

|---|---|---|---|

| Photochemical Cycloaddition | Alkene + Alkene/Enone | UV light, Photosensitizer (e.g., benzophenone) | Proceeds via a 1,4-diradical intermediate. baranlab.org |

| Ketene Cycloaddition | Ketene + Alkene | Thermal | Often highly stereoselective. scribd.com |

| Allenoate-Alkene Cycloaddition | Allenoate + Terminal Alkene | Thermal or Catalytic | Yields substituted cyclobutanes. nih.gov |

Ring-Closing Metathesis (RCM) in Alicyclic Ring Formation

Ring-Closing Metathesis (RCM) is a powerful reaction for forming cyclic alkenes from diene precursors using metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum. wikipedia.orgorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate and is driven by the formation of a volatile byproduct, typically ethylene. wikipedia.org

To synthesize a cyclobutene (B1205218) precursor for Benzene, 1-cyclobutyl-4-methyl-, one could envision a diene substrate attached to a p-methylphenyl group. The RCM reaction would cyclize the diene to form a cyclobutene ring, which could then be hydrogenated to the final cyclobutane. The efficiency and E/Z selectivity of RCM depend on factors like the ring strain of the product and the specific catalyst used. organic-chemistry.org Modern Grubbs' catalysts are known for their tolerance to a wide variety of functional groups, making RCM a versatile tool in organic synthesis. wikipedia.orgorganic-chemistry.org

Strain-Driven Cyclization Methods for Cyclobutanes

The inherent ring strain of small rings can be a powerful driving force in chemical reactions. baranlab.org Methods utilizing highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), have emerged as effective ways to construct functionalized cyclobutanes. nih.govnih.gov The high strain energy of BCBs (63.9 kcal/mol) facilitates their reaction with various reagents. nih.gov

A synthetic strategy could involve the reaction of a suitable BCB derivative with an aryl radical or organometallic species derived from toluene. The strain release drives the formation of a 1,3-disubstituted cyclobutane. nih.gov Photoredox catalysis, for example, can mediate the addition of radicals to BCBs under mild conditions. nih.govnih.gov This approach allows for the introduction of substituents onto the cyclobutane ring with a high degree of control. rsc.org

Nucleophilic Substitution and Ring Expansion Techniques

The formation of the cyclobutyl group can also be achieved through intramolecular nucleophilic substitution or by ring expansion of a smaller ring system. One common method is the Freund reaction, which involves the intramolecular cyclization of a 1,4-dihalobutane derivative in the presence of sodium or zinc metal. youtube.com To synthesize the target compound, 1-(4-bromobutyl)-4-methylbenzene (B3318469) could be subjected to these conditions.

Ring expansion techniques offer another route. For example, a pinacol-type rearrangement of α-hydroxycyclopropylcarbinols can lead to the formation of 2-substituted cyclobutanones. nih.govorganic-chemistry.org These cyclobutanones can then be further modified. A strategy for the target molecule might involve the synthesis of a cyclopropylcarbinol bearing a p-tolyl group, which upon rearrangement would yield a cyclobutanone. Subsequent reduction and functionalization would lead to the desired product.

Stereochemical Control and Regioselectivity in Synthesis

Diastereoselective and Enantioselective Approaches

When synthesizing substituted cyclobutanes, controlling the stereochemistry is often a significant challenge. Diastereoselective and enantioselective methods are crucial for producing specific stereoisomers.

Diastereoselective synthesis of substituted cyclobutanes has been achieved through various methods, including the cycloaddition of bicyclo[1.1.0]butanes and the Michael addition onto cyclobutenes. rsc.orgnih.gov For instance, the reduction of a cyclobutylidene Meldrum's acid derivative has been shown to proceed with high diastereoselectivity. acs.org

Enantioselective approaches are employed to produce chiral cyclobutane derivatives. This can be achieved through the use of chiral catalysts or auxiliaries. thieme-connect.com Rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition is one such method that produces highly functionalized cyclobutanes with excellent enantioselectivity and diastereoselectivity. nih.govacs.org Another strategy involves the enantioselective synthesis of cyclobutanones from α-hydroxy esters via a titanium-mediated cyclopropanation and subsequent pinacol-type rearrangement. nih.gov While Benzene, 1-cyclobutyl-4-methyl- itself is achiral, these stereocontrolled methods are vital for synthesizing more complex, chiral analogues or intermediates.

Table 2: Examples of Stereoselective Cyclobutane Synthesis

| Method | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Cycloaddition of BCBs | Reaction with triazolinedione or nitrosoarenes | Provides cis-1,3-heteroatom substituted cyclobutanes. | rsc.org |

| Michael Addition | N-nucleophile addition to cyclobutenes | Diastereoselective formation of N-heterocycle-substituted cyclobutanes. | nih.gov |

| Sequential Bicyclobutanation/Homoconjugate Addition | Rh and Cu catalysis | Enantiomerically enriched, highly substituted cyclobutanes. | nih.govacs.org |

Control of Substitution Patterns on the Benzene Ring

The most direct method for attaching the cyclobutyl group to the p-methylated benzene ring (toluene) is the Friedel-Crafts alkylation. pressbooks.publibretexts.org This electrophilic aromatic substitution reaction involves treating toluene with a cyclobutyl halide (e.g., cyclobutyl chloride) or cyclobutanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org

The regioselectivity of the Friedel-Crafts alkylation is directed by the existing methyl group on the benzene ring. As an electron-donating group, the methyl group is an ortho-, para-director. Therefore, the reaction of toluene with a cyclobutyl electrophile will yield a mixture of ortho- and para-isomers. The desired para-isomer, Benzene, 1-cyclobutyl-4-methyl-, is often the major product due to reduced steric hindrance compared to the ortho-position. However, polyalkylation can be a significant side reaction, as the product is more activated than the starting material. pressbooks.publibretexts.org To circumvent issues like carbocation rearrangements and polyalkylation, Friedel-Crafts acylation followed by reduction is an alternative, though it involves more steps. masterorganicchemistry.com

Regioselective Functionalization of the Cyclobutyl Moiety

Once Benzene, 1-cyclobutyl-4-methyl- is synthesized, further derivatization may be desired. The regioselective functionalization of the cyclobutyl moiety, without altering the aromatic ring, presents a unique chemical challenge. Advanced methodologies focus on activating specific C-H bonds on the four-membered ring.

One common approach is free-radical halogenation , which selectively targets the benzylic position. libretexts.orgucalgary.ca The benzylic carbon is the carbon atom of the cyclobutyl ring directly attached to the benzene ring. The C-H bonds at this position are weaker than other aliphatic C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. libretexts.org Using reagents like N-bromosuccinimide (NBS) with light or a radical initiator allows for the selective bromination at this benzylic position, yielding 1-(1-bromocyclobutyl)-4-methylbenzene. youtube.com This reaction is highly regioselective for the benzylic site over any other position on the cyclobutyl ring or the methyl group. ucalgary.ca

More advanced and highly selective methods involve catalyst-controlled C-H functionalization . Recent research has demonstrated that rhodium(II) catalysts can direct C-H insertion reactions of diazo compounds to specific, non-benzylic positions on a cyclobutane ring. nih.gov By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to achieve regiodivergent functionalization, targeting either the C-H bonds at the C3 position (meta to the aromatic ring) or the C-H bonds at the C1 (benzylic) position. nih.gov This approach offers unparalleled control, enabling the creation of specific chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes that are otherwise difficult to access. nih.gov

Another pathway for functionalizing the cyclobutyl moiety involves ring expansion or rearrangement reactions . Under carbocation-forming conditions, such as treatment of a corresponding alcohol with acid, the strained cyclobutane ring can undergo rearrangement to form a more stable cyclopentyl ring. masterorganicchemistry.comchemistrysteps.com For instance, the generation of a carbocation at the benzylic position could trigger an alkyl shift, expanding the four-membered ring into a five-membered ring. chemistrysteps.comyoutube.com

Purification and Isolation Techniques for Complex Hydrocarbons

The synthesis of Benzene, 1-cyclobutyl-4-methyl- typically results in a mixture containing the desired para-isomer, along with ortho- and meta-isomers, unreacted starting materials, and other byproducts. The separation of these closely related hydrocarbons requires sophisticated purification techniques due to their similar physical properties.

Chromatographic Separations for Isomer Resolution

Chromatography is a powerful tool for separating mixtures of isomers. For compounds like cyclobutyl-substituted toluenes, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective.

Gas Chromatography (GC) is well-suited for separating volatile, thermally stable compounds. The separation of xylene isomers (o-, m-, p-), which are structural analogues of the isomeric mixture of cyclobutyl-toluenes, is well-established and provides a model for this separation. researchgate.net A capillary column coated with a suitable stationary phase can resolve the isomers based on differences in their boiling points and interactions with the stationary phase. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers another robust method for isomer resolution, particularly on a preparative scale. researchgate.netrsc.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can separate the isomers based on subtle differences in their hydrophobicity. rsc.orgchromforum.org Specialized stationary phases, such as those modified with cyclodextrins or based on metal-organic frameworks (MOFs), have shown exceptional selectivity for separating positional isomers of aromatic compounds. researchgate.netnih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Principle of Separation | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | VF-5ms (5% Phenyl-methylpolysiloxane) | Nitrogen or Helium | Differences in volatility and interaction with the stationary phase. The para-isomer is often more linear and may elute differently than the bulkier ortho-isomer. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures | Differential partitioning based on subtle differences in hydrophobicity between isomers. | rsc.orgchromforum.org |

| High-Performance Liquid Chromatography (HPLC) | α-cyclodextrin bonded silica | Methanol or other polar organic solvents | Inclusion complexation, where the para-isomer fits more readily into the cyclodextrin (B1172386) cavity due to its linear shape. | researchgate.net |

Crystallization Techniques for Compound Purity

Crystallization is a highly effective method for purifying a target compound from a mixture, especially when the desired product is a solid at room temperature and is present in high concentration after initial purification. This technique exploits differences in the solubility of the compound and its impurities in a given solvent at different temperatures. researchgate.net

The purification of Benzene, 1-cyclobutyl-4-methyl- from its ortho- and meta-isomers is analogous to the industrial separation of para-xylene from mixed xylenes. sciencemadness.org The para-isomer, having a more regular and symmetrical shape, tends to pack more efficiently into a crystal lattice. This results in a higher melting point and lower solubility compared to the less symmetrical ortho- and meta-isomers. sciencemadness.org

Fractional crystallization from the melt or from a solvent can be employed. The process involves cooling the mixture until the higher-melting point para-isomer selectively crystallizes, leaving the other isomers enriched in the liquid phase (mother liquor). sciencemadness.orgresearchgate.net The purity of the final product can be significantly enhanced by repeating the crystallization process (recrystallization). researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. physchemres.org

| Solvent | Solubility Behavior of Aromatic Hydrocarbons | Application in Crystallization | Reference |

|---|---|---|---|

| Methanol | Low solubility, especially at low temperatures. | Often used as a solvent for recrystallization of nonpolar compounds, as impurities may be more soluble. | physchemres.org |

| Ethanol | Slightly better solubility than methanol, but still low for nonpolar hydrocarbons. | Can be used in multi-solvent systems or for washing crystals. | physchemres.org |

| Heptane / Hexane | High solubility, as they are nonpolar solvents ("like dissolves like"). | Useful as the primary solvent in a cooling crystallization. A co-solvent might be needed to reduce solubility upon cooling. | researchgate.net |

| Toluene | Very high solubility. | Generally not a good choice for crystallization of the title compound unless used as part of a multi-component solvent system. | sciencemadness.org |

Advanced Spectroscopic and Structural Elucidation of Benzene, 1 Cyclobutyl 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 1-cyclobutyl-4-methylbenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a multiplet or as two distinct doublets in the downfield region of the spectrum, characteristic of protons attached to a benzene (B151609) ring. rsc.orglibretexts.org The methyl group protons present as a sharp singlet, while the protons of the cyclobutyl group exhibit complex multiplets due to their various chemical environments and spin-spin coupling interactions. rsc.orgnih.gov

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). docbrown.info Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. ubc.calibretexts.org For instance, the vicinal coupling between protons on adjacent carbons in the cyclobutyl ring and the coupling between aromatic protons can be determined from the splitting patterns of the signals. nih.govlibretexts.org

Table 1: ¹H NMR Data for Benzene, 1-cyclobutyl-4-methyl-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (ortho to cyclobutyl) | ~7.14 | d | ~8.0 |

| Aromatic Protons (meta to cyclobutyl) | ~7.09 | d | ~8.0 |

| Cyclobutyl Methine Proton | ~2.91-2.99 | m | - |

| Cyclobutyl Methylene (B1212753) Protons | ~1.53-2.08 | m | - |

| Methyl Protons | ~2.31 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. Data is based on typical values found in the literature for similar compounds. rsc.orghmdb.ca

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of 1-cyclobutyl-4-methylbenzene, distinct signals are observed for each unique carbon atom. acs.orgchemguide.co.uk The aromatic carbons resonate in the downfield region (typically 100-150 ppm), while the aliphatic carbons of the cyclobutyl and methyl groups appear in the upfield region. docbrown.infodocbrown.info

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgnanalysis.comchemistrysteps.comopenstax.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to determine the number of protons attached to each carbon atom. nanalysis.comlibretexts.org

Table 2: ¹³C NMR and DEPT Data for Benzene, 1-cyclobutyl-4-methyl-

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| Quaternary Aromatic (C-1) | ~145.0 | No Signal | No Signal |

| Aromatic CH (ortho to cyclobutyl) | ~129.1 | Positive | Positive |

| Aromatic CH (meta to cyclobutyl) | ~126.9 | Positive | Positive |

| Quaternary Aromatic (C-4) | ~135.2 | No Signal | No Signal |

| Cyclobutyl CH | ~38.6 | Positive | Positive |

| Cyclobutyl CH₂ | ~32.1 | No Signal | Negative |

| Cyclobutyl CH₂ | ~22.6 | No Signal | Negative |

| Methyl CH₃ | ~21.1 | No Signal | Positive |

Note: Chemical shifts are approximate and can vary. The DEPT information helps to confirm the assignments. libretexts.orgnanalysis.comhmdb.ca

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule, such as the protons within the cyclobutyl ring. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded carbon and proton atoms. youtube.comsdsu.edulibretexts.orgresearchgate.net It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edulibretexts.orgresearchgate.netyoutube.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

While not directly applicable to Benzene, 1-cyclobutyl-4-methyl-, the principles of NMR can be extended to its fluorinated analogs. Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to study fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this a powerful tool for probing substituent effects.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org Hammett substituent constants (σ) quantify the electronic effect (both inductive and resonance) of a substituent. libretexts.orgresearchgate.net By studying the ¹⁹F NMR chemical shifts of a series of para-substituted fluorobenzenes, a correlation can be established with the Hammett parameters, providing a quantitative measure of the electronic influence of the 1-cyclobutyl-4-methylphenyl group if it were a substituent on another system. wikipedia.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For Benzene, 1-cyclobutyl-4-methyl-, HRMS would confirm the molecular formula C₁₁H₁₄ by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. nih.gov The exact mass of Benzene, 1-cyclobutyl-4-methyl- is 146.10955 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. In the analysis of Benzene, 1-cyclobutyl-4-methyl-, GC is employed to separate the compound from any impurities or other components in a sample. The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic feature that can be used for its identification under specific experimental conditions.

Following separation by GC, the compound is introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For Benzene, 1-cyclobutyl-4-methyl-, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight, which is approximately 146.23 g/mol . nih.gov The high resolution of GC-MS allows for the detection of even trace amounts of impurities, making it an essential tool for assessing the purity of the compound.

Ion Fragmentation Patterns for Structural Information

The mass spectrum of a compound provides valuable structural information through the analysis of its ion fragmentation patterns. When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions.

For Benzene, 1-cyclobutyl-4-methyl-, the fragmentation pattern is expected to be influenced by the presence of the aromatic ring, the cyclobutyl group, and the methyl group. Common fragmentation pathways for alkylbenzenes involve cleavage at the benzylic position. The loss of a propyl radical (C₃H₇) from the cyclobutyl ring would lead to a significant peak. Another likely fragmentation would be the loss of the entire cyclobutyl group (C₄H₇), resulting in a toluyl cation. The presence of a methyl group on the benzene ring can also lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment in the mass spectra of many alkylbenzenes.

Predicted Fragmentation Data for Benzene, 1-cyclobutyl-4-methyl-

| Fragment Ion | Possible Structure | Predicted m/z |

|---|---|---|

| [C₁₁H₁₄]⁺ | Molecular Ion | 146 |

| [C₈H₉]⁺ | Loss of C₃H₅ | 105 |

This table is based on predicted fragmentation patterns for alkylbenzenes and has not been confirmed by experimental data for this specific compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification.

In the IR spectrum of Benzene, 1-cyclobutyl-4-methyl-, several key absorption bands would be expected. The presence of the aromatic ring would give rise to C-H stretching vibrations typically observed in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) would be indicated by strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range. The aliphatic C-H stretching vibrations of the cyclobutyl and methyl groups would appear in the 3000-2850 cm⁻¹ region. The C-H bending vibrations for the cyclobutyl group are expected to be observed around 1475-1445 cm⁻¹. docbrown.info

Predicted IR Absorption Bands for Benzene, 1-cyclobutyl-4-methyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Cyclobutyl CH₂ | Bending | ~1450 |

This table is based on characteristic IR absorption frequencies for the respective functional groups and has not been confirmed by experimental data for this specific compound.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For Benzene, 1-cyclobutyl-4-methyl-, Raman spectroscopy would be valuable for analyzing the symmetric vibrations of the benzene ring and the carbon-carbon bonds of the cyclobutyl ring. The symmetric "ring breathing" vibration of the para-substituted benzene ring typically gives a strong Raman signal. The C-C stretching vibrations of the cyclobutyl ring would also be observable. While specific Raman data for this compound is not available, the technique is a powerful tool for obtaining a more complete vibrational profile.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate measurements of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

To date, no public X-ray crystallographic data for Benzene, 1-cyclobutyl-4-methyl- has been reported. Therefore, experimental values for its bond lengths, bond angles, and torsional angles are not available.

If a suitable crystal of the compound were to be analyzed, X-ray crystallography would reveal the precise geometry of the molecule. This would include the C-C bond lengths within the benzene ring (which would be intermediate between single and double bonds), the C-C bond lengths in the cyclobutyl ring, and the C-C bond connecting the cyclobutyl group to the benzene ring. It would also provide the exact bond angles within the rings and between the substituents and the ring, as well as the torsional angle describing the orientation of the cyclobutyl group relative to the plane of the benzene ring.

Table of Compound Names Mentioned

| Compound Name |

|---|

| Benzene, 1-cyclobutyl-4-methyl- |

| 1-cyclobutyl-4-methylbenzene |

| Toluene (B28343) |

| Tropylium ion |

Conformational Analysis in the Crystalline State

A detailed conformational analysis of Benzene, 1-cyclobutyl-4-methyl- in the crystalline state would focus on the geometry of the molecule as it exists in a solid, ordered environment. Key aspects for investigation would include:

The conformation of the cyclobutyl ring: The four-membered cyclobutyl ring is not planar and typically adopts a puckered or butterfly conformation to relieve ring strain. The degree of puckering, defined by the dihedral angle between the two C-C-C planes, would be a critical parameter. In the solid state, this conformation is "frozen" and can be precisely determined.

The orientation of the tolyl group: The spatial arrangement of the 4-methylphenyl (tolyl) group relative to the cyclobutyl ring would be of significant interest. This includes the torsion angles describing the rotation around the C(aryl)-C(cyclobutyl) bond. These angles would reveal whether the tolyl group is positioned in an equatorial or axial-like position with respect to the puckered cyclobutyl ring and its orientation (e.g., bisecting or perpendicular to a plane of the cyclobutyl ring).

Bond lengths and angles: Precise measurements of all bond lengths and angles would be compared to standard values for similar chemical bonds (e.g., C-C and C-H bonds in aromatic and cyclobutyl moieties). Any significant deviations from these standards could indicate the presence of intramolecular strain or specific electronic effects.

A hypothetical data table for the key geometric parameters of Benzene, 1-cyclobutyl-4-methyl- in the crystalline state is presented below. The values are placeholders and would need to be determined experimentally.

| Parameter | Value (Hypothetical) |

| Cyclobutyl Ring | |

| C-C Bond Lengths | 1.54 - 1.56 Å |

| Puckering Angle | 25 - 35° |

| Aromatic Ring | |

| C-C Bond Lengths | 1.38 - 1.40 Å |

| C-H Bond Lengths | ~0.95 Å |

| Inter-ring Linkage | |

| C(aryl)-C(cyclobutyl) Bond Length | ~1.52 Å |

| Torsion Angle (C-C-C-C) | Varies |

Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is crucial for understanding how molecules of Benzene, 1-cyclobutyl-4-methyl- are arranged in a crystal. The crystal packing is the result of a delicate balance of various non-covalent forces. The primary interactions expected for this non-polar molecule would be:

C-H···π Interactions: These are a type of weak hydrogen bond where a C-H bond (from either the cyclobutyl or methyl group) interacts with the electron-rich π-system of the benzene ring of a neighboring molecule. These interactions are directional and play a significant role in the stabilization of crystal structures of many aromatic compounds. The geometry of these interactions (H···π distance and C-H···π angle) would be a key focus of the analysis.

The crystal packing would be described by the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the symmetry of the crystal lattice. A hypothetical data table for the crystallographic parameters is shown below.

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | ~10 Å |

| b | ~8 Å |

| c | ~12 Å |

| α | 90° |

| β | ~105° |

| γ | 90° |

| Volume | ~927 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Contacts | |

| C-H···π distance | 2.5 - 3.0 Å |

Computational and Theoretical Investigations of Benzene, 1 Cyclobutyl 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing valuable data on energy, structure, and electron distribution.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations for benzene (B151609) derivatives focus on how substituents alter the electron density of the aromatic ring. researchgate.netscispace.com

In the case of Benzene, 1-cyclobutyl-4-methyl-, both the cyclobutyl and methyl groups are electron-donating. These groups increase the electron density of the benzene ring through an inductive effect, which in turn influences the molecule's total energy and reactivity. DFT studies can map the electrostatic potential to visualize regions of high and low electron density, identifying the most electron-rich sites on the aromatic ring. For substituted benzenes, these calculations typically show that the addition of alkyl groups leads to a lower energy gap compared to an unsubstituted benzene molecule. researchgate.net

Key parameters obtained from DFT calculations for similar substituted benzenes include:

Total Energy: The sum of electronic and zero-point energies, which indicates molecular stability.

Dipole Moment: A measure of the polarity of the molecule.

Mulliken Charges: Provides an estimation of the partial atomic charges within the molecule.

| Compound | Total Energy (Hartree) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Benzene | -232.25 | ~5.0-7.0 | 0.00 |

| Toluene (B28343) (Methylbenzene) | -271.58 | ~4.8-6.8 | ~0.3-0.4 |

Basis Set Selection and Computational Efficiency

The accuracy and cost of both DFT and ab initio calculations are heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build molecular orbitals.

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p)): These offer a good compromise between accuracy and computational cost for many organic molecules. researchgate.netscispace.com The "(d,p)" notation indicates the addition of polarization functions, which allow for more flexibility in describing the shape of electron orbitals and are important for capturing the electronic effects of substituents.

Correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing very high accuracy at a greater computational expense.

The selection of a basis set is a critical decision in computational studies. A larger, more flexible basis set will yield more accurate results but will also significantly increase the calculation time. youtube.com For a molecule the size of Benzene, 1-cyclobutyl-4-methyl-, a basis set like 6-31G(d,p) is often sufficient for reliable geometry optimization and electronic property analysis. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic behavior and reactivity. The pi molecular orbitals of the benzene ring are of particular interest. masterorganicchemistry.comyoutube.com

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in MO theory for describing chemical reactivity and electronic transitions. researchgate.net

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost empty orbital, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netedu.krd

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. edu.krd

The absorption of UV-visible light by a molecule can promote an electron from the HOMO to the LUMO. libretexts.org The energy of this electronic transition corresponds to the HOMO-LUMO gap, and its wavelength can be calculated. libretexts.org For Benzene, 1-cyclobutyl-4-methyl-, the electron-donating substituents are expected to raise the energy of the HOMO and slightly lower the energy of the LUMO, resulting in a smaller energy gap compared to unsubstituted benzene.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, states that chemical reactivity can be predicted by examining the interaction between the HOMO and LUMO of the reacting species. ucsb.edutaylorandfrancis.com The shape and localization of these frontier orbitals indicate the likely sites of chemical reactions. youtube.comresearchgate.net

For an electrophilic attack on Benzene, 1-cyclobutyl-4-methyl-, the electrophile will interact with the HOMO of the molecule. The regions of the molecule where the HOMO has the largest electron density are the most probable sites for attack. Due to the electron-donating nature of the methyl and cyclobutyl groups, the HOMO density is expected to be highest at the ortho and para positions of the benzene ring relative to the substituents. This makes these positions the most nucleophilic and susceptible to reaction with electrophiles. ucsb.edu Conversely, for a nucleophilic attack, the nucleophile would target the areas where the LUMO is localized.

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

The primary bonding interactions in 1-cyclobutyl-4-methylbenzene involve the sigma (σ) bonds of the benzene ring, the cyclobutyl moiety, and the methyl group, as well as the pi (π) system of the aromatic ring. The σ bonds are formed from the overlap of sp² hybrid orbitals on the benzene carbons and sp³ hybrid orbitals on the cyclobutyl and methyl carbons. The π system arises from the overlap of the p-orbitals on the sp²-hybridized benzene carbons, resulting in delocalized π bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. In 1-cyclobutyl-4-methylbenzene, significant hyperconjugative interactions are expected between:

The σ(C-C) and σ(C-H) bonds of the cyclobutyl and methyl groups and the π* antibonding orbitals of the benzene ring. This σ → π* delocalization donates electron density to the aromatic ring.

The π bonding orbitals of the benzene ring and the σ(C-C) and σ(C-H) antibonding orbitals of the alkyl substituents. This π → σ* delocalization transfers electron density from the ring to the substituents.

Table 1: Expected Major NBO Donor-Acceptor Interactions in Benzene, 1-cyclobutyl-4-methyl-

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Expected Effect |

| σ(C-H) of cyclobutyl | π(C-C) of benzene ring | σ → π | Stabilization of the molecule |

| σ(C-C) of cyclobutyl | π(C-C) of benzene ring | σ → π | Stabilization of the molecule |

| σ(C-H) of methyl | π(C-C) of benzene ring | σ → π | Stabilization of the molecule |

| π(C-C) of benzene ring | σ(C-H) of cyclobutyl | π → σ | Minor delocalization |

| π(C-C) of benzene ring | σ(C-C) of cyclobutyl | π → σ | Minor delocalization |

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of Benzene, 1-cyclobutyl-4-methyl- is primarily defined by the flexibility of the cyclobutyl ring and the rotation of the substituents attached to the benzene ring. A potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of its geometric parameters, revealing the most stable conformations and the energy barriers between them. wikipedia.org

Ring Pucker and Inversion Barriers of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com This puckering is characterized by a dihedral angle, and the ring can invert between two equivalent puckered conformations. In 1-cyclobutyl-4-methylbenzene, the cyclobutyl moiety is expected to adopt a similar puckered geometry. The substituent on the ring can occupy either an axial or an equatorial position in the puckered conformation. Generally, the conformer with the bulky substituent in the equatorial position is more stable to minimize steric interactions.

The inversion of the cyclobutyl ring involves passing through a planar transition state, which is energetically unfavorable. The energy difference between the puckered and planar states defines the inversion barrier. For cyclobutane itself, this barrier is relatively low. The presence of the bulky p-tolyl substituent in 1-cyclobutyl-4-methylbenzene is expected to influence the puckering angle and the inversion barrier, though specific computational data for this molecule is not available.

Rotational Barriers of Substituents

Rotation around the single bond connecting the cyclobutyl ring to the benzene ring is another important conformational degree of freedom. The rotation of the p-tolyl group relative to the cyclobutyl ring will have an associated energy barrier due to steric hindrance between the ortho-hydrogens of the benzene ring and the hydrogens of the cyclobutyl ring. The potential energy surface for this rotation would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

Similarly, the methyl group attached to the benzene ring can rotate. However, the barrier to rotation for a methyl group on a benzene ring is generally very low, and it is often considered to be a nearly free rotor at room temperature.

Isomeric Stability and Interconversion Pathways

The combination of ring puckering and substituent rotation leads to several possible conformers for 1-cyclobutyl-4-methylbenzene. The relative stability of these isomers is determined by the interplay of steric and electronic effects. The most stable conformer is expected to have the p-tolyl group in an equatorial position on the puckered cyclobutyl ring and a staggered arrangement relative to the cyclobutyl C-H bonds to minimize steric repulsion.

Interconversion between different conformers can occur through ring inversion and bond rotation. The pathways for these interconversions can be mapped on the potential energy surface, and the transition states connecting the energy minima correspond to the energy barriers for these processes. researchgate.net Computational studies would be required to determine the precise energies of the stable conformers and the transition states for their interconversion in Benzene, 1-cyclobutyl-4-methyl-.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models and for structural elucidation.

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations, often using density functional theory (DFT) or other quantum mechanical methods, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. dalalinstitute.com These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule.

For Benzene, 1-cyclobutyl-4-methyl-, theoretical predictions of the NMR chemical shifts would be valuable for assigning the signals in an experimental spectrum. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The aromatic protons are expected to appear in the range of 7.0-7.5 ppm, typical for a p-disubstituted benzene ring. The protons on the cyclobutyl ring would likely resonate in the aliphatic region, between 1.5 and 3.5 ppm, with the methine proton attached to the benzene ring being the most downfield. The methyl protons would give a singlet around 2.3 ppm.

¹³C NMR: The aromatic carbons would have distinct chemical shifts, with the ipso-carbons (attached to the substituents) appearing at different fields than the other aromatic carbons. The carbons of the cyclobutyl ring and the methyl carbon would resonate in the aliphatic region of the spectrum.

The accuracy of the predicted chemical shifts depends on the level of theory and the basis set used in the calculation, as well as the inclusion of solvent effects. Comparison of the predicted spectrum with an experimentally obtained spectrum can confirm the structure of the molecule and provide insights into its conformational preferences in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, 1-cyclobutyl-4-methyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 130 |

| Aromatic C-Substituted | - | 135 - 150 |

| Cyclobutyl CH (methine) | 3.0 - 3.5 | 40 - 50 |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 35 |

| Methyl CH₃ | ~2.3 | ~21 |

Simulated Vibrational Spectra (IR, Raman)

Computational studies employing Density Functional Theory (DFT) are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules such as Benzene, 1-cyclobutyl-4-methyl-. These simulations offer a powerful tool for understanding the molecule's structural characteristics and identifying its fundamental vibrational modes. While specific experimental and exhaustive computational studies on the vibrational spectra of Benzene, 1-cyclobutyl-4-methyl- are not extensively documented in publicly available literature, theoretical spectra can be generated using established computational methods.

The simulated spectra are derived from the calculation of harmonic vibrational frequencies. These frequencies correspond to the distinct ways in which the atoms of the molecule vibrate relative to one another. Each calculated frequency can be associated with a specific type of motion, such as stretching, bending, or torsional vibrations of the chemical bonds.

For a molecule like Benzene, 1-cyclobutyl-4-methyl-, the simulated IR and Raman spectra would exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups: the p-disubstituted benzene ring, the cyclobutyl group, and the methyl group.

Expected Vibrational Modes:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the cyclobutyl and methyl groups, expected in the 3000-2850 cm⁻¹ range.

C=C Stretching of the Benzene Ring: A set of characteristic bands usually found between 1625 cm⁻¹ and 1400 cm⁻¹. mdpi.com

CH₂ Scissoring and CH₃ Bending: Vibrations from the cyclobutyl and methyl groups, respectively, typically appearing in the 1470-1430 cm⁻¹ region.

In-plane C-H Bending of the Benzene Ring: Expected in the 1300-1000 cm⁻¹ range.

Out-of-plane C-H Bending of the Benzene Ring: The position of these strong bands is indicative of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region.

Ring Puckering of the Cyclobutyl Group: These vibrations occur at lower frequencies and are characteristic of the strained four-membered ring.

The intensities of the peaks in the simulated IR and Raman spectra are determined by the change in the molecule's dipole moment and polarizability, respectively, during the vibration. A hypothetical data table for the prominent calculated vibrational frequencies is presented below.

| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Predicted IR Intensity | Predicted Raman Activity |

| ~3050 | Aromatic C-H Stretch | Medium | Strong |

| ~2980 | Aliphatic C-H Stretch (asymmetric) | Strong | Medium |

| ~2950 | Aliphatic C-H Stretch (symmetric) | Strong | Medium |

| ~1610 | Aromatic C=C Stretch | Medium | Strong |

| ~1515 | Aromatic C=C Stretch | Strong | Medium |

| ~1450 | CH₂ Scissoring (Cyclobutyl) | Medium | Weak |

| ~830 | Out-of-plane Aromatic C-H Bend | Strong | Weak |

UV-Vis Absorption Spectra and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic transitions and excited state properties of molecules, which are experimentally observed through UV-Vis spectroscopy. mdpi.com For Benzene, 1-cyclobutyl-4-methyl-, TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The presence of the cyclobutyl and methyl substituents, which are alkyl groups, will likely cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzene due to their electron-donating inductive effects.

Key parameters obtained from TD-DFT calculations include:

Excitation Energies: The energy difference between the ground state and various excited states.

Oscillator Strengths: A measure of the probability of a particular electronic transition, which correlates with the intensity of the absorption band.

Molecular Orbitals Involved: Identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and other orbitals involved in the electronic transitions.

A simulated data table for the lowest energy electronic transitions of Benzene, 1-cyclobutyl-4-methyl- is provided below.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~270 | ~0.02 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~220 | ~0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~205 | ~0.80 | HOMO → LUMO+1 (π → π*) |

Reactivity Modeling and Reaction Mechanism Elucidation

Computational chemistry provides significant insights into the reactivity of molecules and the mechanisms of chemical reactions. For Benzene, 1-cyclobutyl-4-methyl-, this involves modeling reaction pathways, characterizing transition states, and calculating activation energies.

Transition State Characterization and Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. dntb.gov.ua Computational methods can be used to locate and characterize the geometry and energy of transition states for various reactions involving Benzene, 1-cyclobutyl-4-methyl-.

For instance, in electrophilic aromatic substitution reactions, a common reaction for benzene derivatives, the reaction pathway involves the formation of a sigma complex (arenium ion) intermediate. Computational modeling can elucidate the structure of this intermediate and the transition states leading to its formation and subsequent deprotonation.

Activation Energy Calculations for Chemical Transformations

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. Computational methods, such as DFT, can accurately calculate the activation energies for various chemical transformations of Benzene, 1-cyclobutyl-4-methyl-.

By calculating the energies of the reactants, transition states, and products, the activation energy for a specific reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a reaction. For example, the activation energy for the nitration or halogenation of the aromatic ring could be calculated to predict the reaction rate and regioselectivity.

Cyclobutyl Carbocation Stability and Rearrangements

The formation of a carbocation is a key step in many organic reactions. In the case of Benzene, 1-cyclobutyl-4-methyl-, a carbocation could potentially form at the tertiary carbon of the cyclobutyl ring attached to the benzene ring. The stability of this cyclobutyl carbocation is influenced by the electron-donating p-methylphenyl group.

However, cyclobutyl carbocations are known to be highly strained and prone to rearrangements. stackexchange.com Computational studies can model the stability of the initially formed carbocation and explore potential rearrangement pathways. One likely rearrangement is a ring expansion to form a more stable cyclopentyl carbocation. stackexchange.com This process relieves the ring strain of the four-membered ring and results in a secondary carbocation, which can be further stabilized by resonance with the aromatic ring. Another possibility is a ring contraction to a cyclopropylcarbinyl cation, which can also exhibit significant stability. stackexchange.com

Chemical Reactivity and Transformation Pathways of Benzene, 1 Cyclobutyl 4 Methyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The introduction of an electrophile onto the aromatic ring is profoundly influenced by the nature of the substituents already present. msu.edu For "Benzene, 1-cyclobutyl-4-methyl-," both the cyclobutyl and methyl groups play a crucial role in determining the reaction's outcome.

Regioselectivity Directed by Substituents (Ortho/Para Directing Effects)

Substituents on a benzene ring are classified as either ortho/para-directing or meta-directing. masterorganicchemistry.com This directing effect is a consequence of the substituent's ability to stabilize the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comlibretexts.org

Both the methyl (-CH₃) and the cyclobutyl group are alkyl groups. Alkyl groups are known to be electron-donating through an inductive effect, pushing electron density into the benzene ring. almaaqal.edu.iqyoutube.com This donation of electron density preferentially stabilizes the arenium ion when the incoming electrophile attacks the positions ortho (adjacent) or para (opposite) to the alkyl group. youtube.comlibretexts.org Consequently, both the methyl and cyclobutyl substituents are classified as ortho, para-directors . masterorganicchemistry.comnumberanalytics.com

In "Benzene, 1-cyclobutyl-4-methyl-," the two groups are in a para relationship to each other. This leads to a specific pattern of substitution. The positions ortho to the methyl group are also meta to the cyclobutyl group, and the positions ortho to the cyclobutyl group are meta to the methyl group. Since both groups direct incoming electrophiles to the ortho and para positions, the substitution will occur at the positions activated by both groups. numberanalytics.com The positions ortho to the methyl group (and meta to the cyclobutyl group) and the positions ortho to the cyclobutyl group (and meta to the methyl group) are the most likely sites for electrophilic attack.

| Substituent | Directing Effect | Activating/Deactivating |

| Methyl (-CH₃) | Ortho, Para | Activating |

| Cyclobutyl | Ortho, Para | Activating |

Influence of Cyclobutyl and Methyl Groups on Reactivity

Substituents not only direct the position of substitution but also affect the rate of the reaction compared to unsubstituted benzene. libretexts.org Groups that donate electrons to the ring increase its nucleophilicity, making it more reactive towards electrophiles; these are known as activating groups. almaaqal.edu.iqlibretexts.org Conversely, electron-withdrawing groups decrease the ring's reactivity and are termed deactivating groups. libretexts.org

Both the methyl and cyclobutyl groups are electron-donating alkyl groups and therefore activate the benzene ring, making "Benzene, 1-cyclobutyl-4-methyl-" more reactive towards electrophilic aromatic substitution than benzene itself. almaaqal.edu.iqlibretexts.org The combined activating effect of two alkyl groups further enhances the ring's reactivity.

However, steric hindrance can also play a role. numberanalytics.com The cyclobutyl group is bulkier than the methyl group. This steric bulk may hinder the approach of an electrophile to the positions ortho to the cyclobutyl group, potentially favoring substitution at the positions ortho to the less bulky methyl group. numberanalytics.com The exact ratio of ortho and para products can be influenced by reaction conditions such as temperature and the nature of the electrophile. numberanalytics.com

Reactions Involving the Cyclobutyl Ring

The cyclobutyl ring is characterized by significant ring strain, which is a key driver of its reactivity. nih.gov This strain can be released through various reactions, leading to ring-opening or functionalization.

Ring-Opening Reactions and Subsequent Rearrangements

The inherent strain in the four-membered cyclobutyl ring makes it susceptible to ring-opening reactions, particularly under conditions that generate radical or ionic intermediates. canada.carsc.org For instance, the formation of a radical on a carbon atom attached to the cyclobutyl ring can lead to rapid ring opening to form a more stable, open-chain radical. canada.carsc.org While specific studies on "Benzene, 1-cyclobutyl-4-methyl-" are not prevalent, data from related cyclobutylmethyl radicals indicate that these ring-opening reactions are well-documented. canada.carsc.org

Subsequent rearrangements of the resulting open-chain species can lead to a variety of products. These rearrangements are driven by the formation of more stable carbocations or radicals.

Functionalization of the Cyclobutyl Moiety

Direct functionalization of the cyclobutyl ring, without ring-opening, presents a synthetic challenge but offers a pathway to novel molecules. nih.gov Methods for the functionalization of cyclobutanes often involve multi-step sequences. For example, a ketone functionality can be introduced onto the cyclobutane (B1203170) ring, which can then serve as a handle for further transformations. nih.gov A reported strategy for the synthesis of cis-γ-functionalized cyclobutyl ketones from cyclobutyl aryl ketones involves a Norrish-Yang cyclization followed by a palladium-catalyzed C–C bond functionalization. nih.gov This allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov

Strain-Release Processes

The reactivity of cyclobutane derivatives is often attributed to the release of ring strain. nih.gov The total strain energy of cyclobutane is significant, arising from both angle strain (deviation from the ideal sp³ bond angle) and torsional strain (eclipsing interactions). Any reaction that leads to the opening of the four-membered ring will be thermodynamically favored by the release of this strain. nih.gov

This principle of strain release is a critical factor in understanding the thermal and catalytic reactions of cyclobutane-containing compounds. For "Benzene, 1-cyclobutyl-4-methyl-", reactions that involve the cleavage of a C-C bond within the cyclobutyl ring are driven by this energetic advantage.

Role of Benzene, 1 Cyclobutyl 4 Methyl in Organic Synthesis and Materials Science Precursors

Precursor for Advanced Alicyclic and Aromatic Compounds

The reactivity of 4-cyclobutyltoluene is twofold: reactions can be directed at the aromatic ring or the benzylic methyl group. This dual reactivity allows it to serve as a versatile starting material for a range of more complex molecules.

The structure of 4-cyclobutyltoluene is a foundational unit for constructing more elaborate polycyclic systems. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to introduce new cyclic or acyclic fragments. sigmaaldrich.comorganic-chemistry.org For instance, acylation can be used to append a ketone-containing substituent, which can then be subjected to further cyclization reactions to build fused ring systems.

Furthermore, the cyclobutyl ring itself, while generally stable, can participate in strain-relief-driven reactions under specific conditions to create larger or more complex alicyclic structures. The functionalization of the methyl group or the aromatic ring can provide handles for annulation strategies, leading to the synthesis of intricate molecules where the cyclobutyl-tolyl moiety is a core component. The development of photocatalytic methods for [2+2] cycloadditions to form cyclobutane-fused indolines highlights the utility of cyclobutane (B1203170) structures in building complex heterocyclic systems. acs.org

As an intermediate, 4-cyclobutyltoluene offers multiple pathways for chemical modification, making it a key component in multi-step syntheses. The aromatic ring is activated by the methyl and cyclobutyl groups, directing electrophilic substitution primarily to the positions ortho to these groups. The benzylic protons of the methyl group are susceptible to free-radical reactions. This allows for selective functionalization to produce a wide array of derivatives. libretexts.org The diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes is a significant area of research, underscoring the value of cyclobutane-containing intermediates in producing pharmacologically relevant scaffolds. nih.gov

Below is a table of representative transformations using 4-cyclobutyltoluene as a synthetic intermediate.

| Reaction Type | Reagents | Product Type | Significance |

| Ring Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogenated Aromatic | Introduces a handle for cross-coupling reactions (e.g., Suzuki, Heck). libretexts.org |

| Nitration | HNO₃, H₂SO₄ | Nitroaromatic Compound | The nitro group can be reduced to an amine, a key functional group. |